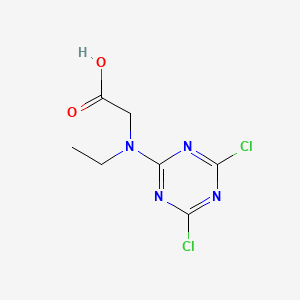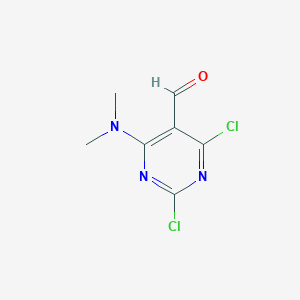
Magnesiumlysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesiumlysinate is a compound formed by chelating magnesium with lysine, an essential amino acid. This compound is known for its high bioavailability and is often used as a dietary supplement to address magnesium deficiencies. Magnesium is a crucial mineral involved in over 600 enzymatic reactions in the body, including muscle and nerve function, blood sugar control, and blood pressure regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesiumlysinate typically involves the reaction of magnesium oxide or magnesium hydroxide with lysine. The process can be summarized as follows:
Dissolution of Lysine: Lysine is dissolved in deionized water.
Addition of Magnesium Source: Magnesium oxide or magnesium hydroxide is added to the lysine solution.
Heating and Stirring: The mixture is heated to around 70-80°C and stirred for 2-3 hours to ensure complete reaction.
Concentration and Filtration: The reaction mixture is concentrated under vacuum and then filtered to remove any unreacted materials.
Drying: The final product is dried under vacuum at a low temperature to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous reactors and automated systems to control temperature, pH, and reaction time. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesiumlysinate can undergo various chemical reactions, including:
Oxidation: Magnesium in the compound can be oxidized to form magnesium oxide.
Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Complexation: This compound can form complexes with other molecules, enhancing its solubility and bioavailability
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Halides or other nucleophiles can be used for substitution reactions.
Complexation Agents: Organic acids or other chelating agents can enhance the solubility and stability of this compound
Major Products Formed
Magnesium Oxide: Formed during oxidation reactions.
Substituted Lysine Derivatives: Formed during substitution reactions.
Magnesium Complexes: Formed during complexation reactions
Applications De Recherche Scientifique
Magnesiumlysinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium in synthesis.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used as a dietary supplement to treat magnesium deficiency, which is linked to conditions like hypertension, cardiovascular diseases, and migraines.
Industry: Used in the production of fortified foods and beverages, as well as in the formulation of pharmaceuticals .
Mécanisme D'action
Magnesiumlysinate exerts its effects primarily through the magnesium ion, which is a cofactor for numerous enzymes. The lysine component enhances the absorption and bioavailability of magnesium. Magnesium ions play a critical role in:
Enzyme Activation: Activating enzymes involved in energy production, DNA synthesis, and protein synthesis.
Ion Transport: Regulating the transport of ions across cell membranes, which is essential for nerve impulse transmission and muscle contraction.
Signal Transduction: Participating in signal transduction pathways that regulate cellular functions
Comparaison Avec Des Composés Similaires
Magnesiumlysinate is compared with other magnesium compounds such as:
Magnesium Glycinate: Known for its high bioavailability and gentle effect on the stomach.
Magnesium Citrate: Commonly used for its laxative effect and high solubility.
Magnesium Oxide: Less bioavailable but often used due to its high magnesium content per dose.
Uniqueness
This compound stands out due to its combination of high bioavailability and minimal gastrointestinal side effects. The presence of lysine not only enhances magnesium absorption but also provides additional benefits related to lysine’s role in protein synthesis and immune function .
Similar Compounds
- Magnesium Glycinate
- Magnesium Citrate
- Magnesium Oxide
- Magnesium Chloride
- Magnesium Sulfate
Propriétés
Formule moléculaire |
C12H24MgN4O4-2 |
|---|---|
Poids moléculaire |
312.65 g/mol |
Nom IUPAC |
magnesium;(2S)-6-amino-2-azanidylhexanoate |
InChI |
InChI=1S/2C6H13N2O2.Mg/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/p-2/t2*5-;/m00./s1 |
Clé InChI |
FXNUQBZFFXZOCG-MDTVQASCSA-L |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)[O-])[NH-].C(CCN)C[C@@H](C(=O)[O-])[NH-].[Mg+2] |
SMILES canonique |
C(CCN)CC(C(=O)[O-])[NH-].C(CCN)CC(C(=O)[O-])[NH-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
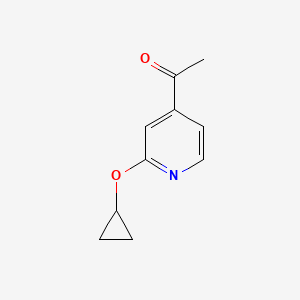
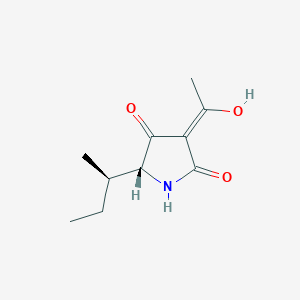
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)

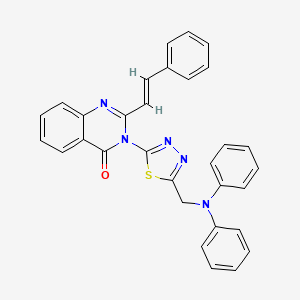

![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
